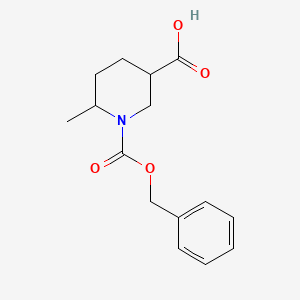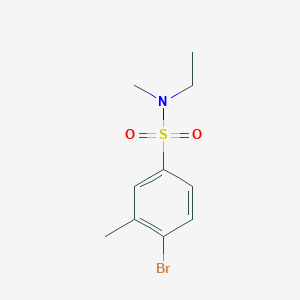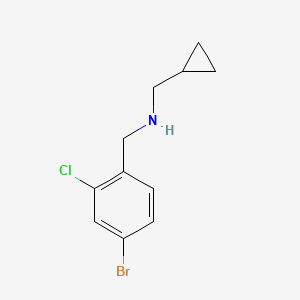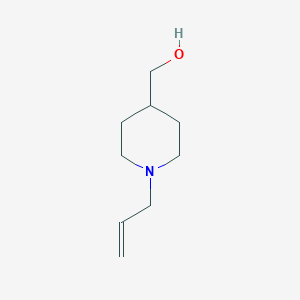
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
概要
説明
“1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The benzyloxycarbonyl group (often abbreviated as “Cbz” or “Z”) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carboxylic acid group, and a benzyloxycarbonyl group. The exact structure would depend on the positions of these groups within the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, the carboxylic acid group can participate in condensation reactions, and the Cbz group can be removed under certain conditions (hydrogenation or treatment with strong acid) to reveal the protected amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .
科学的研究の応用
Antibacterial Evaluation
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid and its derivatives have been studied for their antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of this compound and found them to exhibit significant antibacterial results (Aziz‐ur‐Rehman et al., 2017).
Peptide Engineering and Pharmaceutical Chemistry
The compound plays a role in peptide engineering and pharmaceutical chemistry. Berkowitz and Pedersen (1994) highlighted its importance in the synthesis of α-branched amino acids, which are useful as enzyme inhibitors and in the design of peptides and proteins (Berkowitz & Pedersen, 1994).
Synthesis of Donepezil Hydrochloride
H. Bing (2005) conducted a study on the synthesis of Donepezil Hydrochloride, where 1-Benzylpiperidine-4-carboxaldehyde, a related compound, was used as a precursor (H. Bing, 2005).
Organic Synthesis
The compound is also used in various organic synthesis processes. N. G. Rose et al. (2003) discussed its use in preparing certain heterocyclic and carbamate compounds (N. G. Rose et al., 2003).
Ring-Opening Polymerization
Olivier Thillaye du Boullay et al. (2010) explored the ring-opening polymerization of derivatives of this compound, demonstrating its utility in creating polymers with specific characteristics (Olivier Thillaye du Boullay et al., 2010).
Electrochemical Methods in Organic Chemistry
Electrochemical oxidation methods involving derivatives of the compound have been investigated by Samuel S. Libendi et al. (2007) for introducing hydroxyl groups into piperidine rings (Samuel S. Libendi et al., 2007).
Synthesis of Heterocyclic Compounds
Masayuki Sato et al. (1989) described a novel method for synthesizing 1,3-dioxin-4-ones using a compound similar to this compound, highlighting its importance in creating new building blocks for heterocyclic compounds (Masayuki Sato et al., 1989).
Homologation of Carboxylic Acids
Katritzky et al. (2001) researched the conversion of carboxylic acids into homologated acids or esters using derivatives of the compound (A. Katritzky et al., 2001).
作用機序
Target of Action
It is known that carbamates, such as this compound, are often used as protecting groups for amines, especially in amino acid chemistry .
Mode of Action
The compound 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The carbamate group shields the amine from reactions that could modify it, allowing for more complex organic synthesis processes to occur without affecting the amine group .
Biochemical Pathways
It is known that carbamates, such as this compound, play a crucial role in the synthesis of peptides . They can be involved in various biochemical pathways, depending on the specific context of their use.
Pharmacokinetics
As a carbamate, it is known to be stable and can be installed and removed under relatively mild conditions . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the protection of the amine group in the context of organic synthesis . This allows for more complex reactions to occur without affecting the amine, enabling the synthesis of more complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the carbamate group . Additionally, the presence of certain reagents can trigger the removal of the carbamate group, revealing the protected amine . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.
Safety and Hazards
As with any chemical compound, handling “1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards. For example, benzyl chloroformate is corrosive and can cause severe skin burns and eye damage .
将来の方向性
The use of protecting groups like Cbz in the synthesis of peptides is a well-established practice in medicinal chemistry. Future research may focus on developing more efficient methods for adding and removing these protecting groups, or on finding new protecting groups with advantageous properties .
特性
IUPAC Name |
6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736162 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908245-09-0 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)

methylamine](/img/structure/B1400694.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)


![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)


![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
